N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide
Description
N-(4-Methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by:
- A thiazolidinone core with a 4-oxo and 2-thioxo substitution.
- A (5E)-3,4,5-trimethoxybenzylidene group at position 5 of the thiazolidinone ring, providing planarity and electronic modulation.
- A propanamide linker connecting the thiazolidinone to an N-(4-methoxyphenyl) group.
This structure is designed to mimic bioactive scaffolds found in antitumor agents like combretastatin analogues, leveraging the 3,4,5-trimethoxyphenyl moiety as a key pharmacophore for tubulin binding . The E-configuration at the benzylidene double bond optimizes spatial alignment for target interactions.
Properties
Molecular Formula |
C23H24N2O6S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C23H24N2O6S2/c1-28-16-7-5-15(6-8-16)24-20(26)9-10-25-22(27)19(33-23(25)32)13-14-11-17(29-2)21(31-4)18(12-14)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,26)/b19-13+ |
InChI Key |
WAPWGGUKXVAIQG-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized through the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenylamine reacts with the thiazolidinone intermediate.
Addition of Trimethoxybenzylidene Group: The final step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
Analysis :
- The thiazolidinone core in the target compound and ’s analogue allows conjugation with benzylidene groups, critical for π-π stacking in target binding.
Benzylidene Substituent Variations
Analysis :
Amide-Linked Aromatic Group Modifications
Biological Activity
N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
Molecular Formula : C21H22N2O3S
Molecular Weight : 382.48 g/mol
InChIKey : CIDGSDYKLAORPA-ZROIWOOFSA-N
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazolidinones against resistant bacterial strains such as MRSA and E. coli, several compounds demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin. For instance:
| Compound | MIC (mg/mL) | Comparison to Ampicillin |
|---|---|---|
| Compound 5 | 0.008 | 3 times more potent |
| Compound 6 | 0.015 | 10 times more potent |
These results suggest that the thiazolidinone scaffold can be optimized for enhanced antimicrobial efficacy .
Anti-inflammatory Activity
Thiazolidinones have also been studied for their anti-inflammatory properties. The compound may exhibit such effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. In vitro studies have shown that certain derivatives can significantly reduce the production of TNF-α and IL-6 in cultured cells .
| Study | Compound | Effect on Cytokine Production |
|---|---|---|
| Compound 15 | 22.8% inhibition at 1 × 10^-5 M | |
| Compound 6 | 49.4% inhibition at 1 × 10^-5 M |
Cytotoxicity Assessment
Cytotoxicity studies are crucial for determining the safety profile of new compounds. The compound was tested on human MRC-5 fibroblast cells, revealing low cytotoxicity at therapeutic concentrations. At concentrations of to , cell viability remained above 70%, indicating a favorable safety margin .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:
- Antimicrobial Efficacy : A comparative study showed that thiazolidinone derivatives exhibited MIC values significantly lower than traditional antibiotics against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms : In vivo models demonstrated that thiazolidinones could reduce paw edema in rats induced by carrageenan, suggesting potential use in inflammatory conditions .
- Cytotoxicity Profiles : The cytotoxic effects were assessed using various cancer cell lines alongside normal cell lines, highlighting a selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
